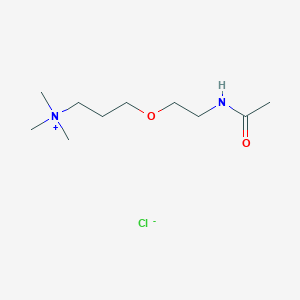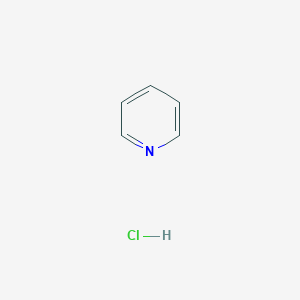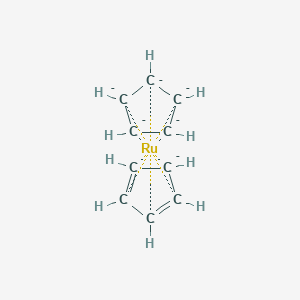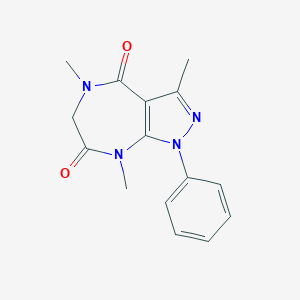
3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride, also known as choline chloride, is an essential nutrient that is important for the proper functioning of the human body. It is a water-soluble salt that is found in various foods, including eggs, milk, and meat. Choline chloride is also used as a dietary supplement and is available in the form of capsules, tablets, and powders.
Wirkmechanismus
Choline chloride acts as a precursor for the synthesis of acetyl3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride, a neurotransmitter that is involved in various physiological processes, including muscle movement, memory, and learning. It also plays a role in the regulation of lipid metabolism by facilitating the transport and metabolism of fats in the liver.
Biochemische Und Physiologische Effekte
Choline chloride has been shown to have various biochemical and physiological effects on the human body. It has been found to improve cognitive function and memory, reduce inflammation, and regulate lipid metabolism. Choline chloride has also been shown to have a protective effect on the liver and may help to prevent liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
Choline chloride is a widely used compound in scientific research due to its various advantages. It is readily available, inexpensive, and has a wide range of applications. However, there are also some limitations to its use. Choline chloride is highly hygroscopic, which means that it absorbs moisture from the air, making it difficult to handle and store. It is also sensitive to pH changes and can degrade quickly under certain conditions.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride chloride. One area of interest is its potential therapeutic applications in the treatment of liver disease and certain types of cancer. Another area of research is the development of new and more efficient synthesis methods for 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride chloride. Additionally, further studies are needed to fully understand the mechanisms of action of 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride chloride and its effects on the human body.
Synthesemethoden
Choline chloride can be synthesized by the reaction of ethylene oxide with trimethylamine in the presence of hydrochloric acid. The resulting product is then treated with acetic anhydride to produce 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride.
Wissenschaftliche Forschungsanwendungen
Choline chloride has been extensively studied for its various applications in scientific research. It has been shown to play a crucial role in the development and maintenance of the nervous system, as well as in the regulation of lipid metabolism and liver function. Choline chloride has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, liver disease, and certain types of cancer.
Eigenschaften
CAS-Nummer |
137044-11-2 |
|---|---|
Produktname |
3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride |
Molekularformel |
C10H23ClN2O2 |
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
3-(2-acetamidoethoxy)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(13)11-6-9-14-8-5-7-12(2,3)4;/h5-9H2,1-4H3;1H |
InChI-Schlüssel |
UPMWRRLNQYVBRE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOCCC[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CC(=O)NCCOCCC[N+](C)(C)C.[Cl-] |
Synonyme |
QUAMECTANT AM-50 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)












